![molecular formula C17H15ClN4O3S2 B2966846 8-chloro-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326843-03-1](/img/structure/B2966846.png)
8-chloro-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazoles and its derivatives are a part of a number of medicinal compounds .
Synthesis Analysis
Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu (NO 3) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary widely depending on their specific structure. Oxazoles is a stable liquid at room temperature with a boiling point of 69 °C .Scientific Research Applications
Chemical Synthesis and Reactivity
A notable application in scientific research involving similar compounds is in the field of chemical synthesis, particularly in generating sulfenes and exploring cycloaddition reactions. For instance, chlorosulfonylmethylene(dimethyl)ammonium chloride has been utilized as a dehydrating agent to efficiently generate sulfenes, which then undergo cycloaddition reactions with imines, nitrones, and 1,3-diazabutadiene derivatives to produce various heterocyclic compounds, including benzothiazine derivatives. These processes demonstrate the compound's utility in synthesizing novel heterocyclic structures with potential pharmacological applications (Prajapati, Singh, Mahajan, & Sandhu, 1993).
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of compounds structurally related to 8-chloro-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide. For example, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their antibacterial properties, indicating the role of such compounds in developing new antibacterial agents. The synthesis of these compounds, based on the reaction of a precursor with a variety of active methylene compounds, leads to the production of pyran, pyridine, and pyridazine derivatives, demonstrating the compound's significance in generating new molecules with high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Pharmacological Leads
Additionally, the synthesis and screening of novel fused imino pyrimido benzothiazole derivatives and their Schiff's bases have been undertaken to explore their anti-inflammatory and antibacterial activities. Such research underscores the compound's relevance in generating therapeutic leads for new drug candidates, where the synthesis involves the reaction of related benzothiazole derivatives with various aromatic amines, leading to the identification of fused heterocycles with significant biological potential (Kale & Mene, 2013).
Future Directions
properties
IUPAC Name |
8-chloro-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-6-methylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S2/c1-9-13(10(2)25-21-9)8-26-17-19-7-15-16(20-17)12-5-4-11(18)6-14(12)22(3)27(15,23)24/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJJEKWRQIFWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC=C3C(=N2)C4=C(C=C(C=C4)Cl)N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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